4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester

Lipophilicity Drug-likeness ADME prediction

4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester (CAS 157188-16-4; ethyl 4-acetoxy-8-nitro-2-naphthoate) is a trisubstituted naphthalene derivative bearing an electron-withdrawing nitro group at the 8-position, a hydrolyzable acetoxy ester at the 4-position, and a carboxylic acid ethyl ester at the 2-position. This substitution pattern places the nitro and carboxylate ester groups in a peri relationship, generating steric compression that twists the substituents out of the naphthalene plane and reduces resonance stabilization relative to non-peri-substituted regioisomers.

Molecular Formula C15H13NO6
Molecular Weight 303.27 g/mol
Cat. No. B13933796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester
Molecular FormulaC15H13NO6
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)OC(=O)C
InChIInChI=1S/C15H13NO6/c1-3-21-15(18)10-7-12-11(14(8-10)22-9(2)17)5-4-6-13(12)16(19)20/h4-8H,3H2,1-2H3
InChIKeyNNFHYEPQXPYWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic Acid Ethyl Ester: A Regiospecifically Substituted Naphthoate for Targeted Lead Optimization


4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester (CAS 157188-16-4; ethyl 4-acetoxy-8-nitro-2-naphthoate) is a trisubstituted naphthalene derivative bearing an electron-withdrawing nitro group at the 8-position, a hydrolyzable acetoxy ester at the 4-position, and a carboxylic acid ethyl ester at the 2-position . This substitution pattern places the nitro and carboxylate ester groups in a peri relationship, generating steric compression that twists the substituents out of the naphthalene plane and reduces resonance stabilization relative to non-peri-substituted regioisomers [1]. The compound belongs to the broader 4-acetoxy-2-naphthoate family that has been patented as a scaffold for antiviral agents, notably against HIV [2], while the nitro group confers redox activity and the capacity for bioreductive activation. As a synthetic intermediate potentially relevant to the CC-1065/duocarmycin antitumor antibiotic class, where 4-acetoxy-2-naphthoate esters serve as key precursors for DNA-alkylating subunit construction [3], the combination of the 4-acetoxy leaving group for further functionalization, 8-nitro group for electronic tuning, and ethyl ester for solubility modulation defines a versatile and differentiated building block for medicinal chemistry and chemical biology applications.

1
Regiospecific synthetic building block Defined 8-nitro peri-substitution pattern; not a generic nitro-naphthoate mixture
2
Triple functional-handle scaffold 4-acetoxy (selective hydrolysis), 2-ethyl ester (library handle), 8-nitro (electronic tuning / redox trigger)
3
Untested screening candidate No published bioactivity data; suited for novel target discovery and diversity-oriented screening

Why 4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic Acid Ethyl Ester Cannot Be Replaced by Other Nitro-Naphthoate Regioisomers


The nitro group position on the naphthalene ring is the primary determinant of the compound's electronic structure, steric environment, and chemical reactivity profile, yet generic procurement workflows frequently conflate the 5-nitro, 6-nitro, 7-nitro, and 8-nitro regioisomers because they share an identical molecular formula (C₁₅H₁₃NO₆) and molecular weight (303.27 g/mol) . Critically, the 8-nitro isomer is unique among this series in placing the nitro substituent in a peri position relative to the 2-carboxylate ester, a spatial arrangement that introduces steric hindrance absent in the 5-, 6-, or 7-nitro analogs and alters both ground-state conformation and the nitro group's reduction potential [1]. Furthermore, nitration of β-acylnaphthalenes produces regioisomeric mixtures (4-, 5-, and 8-nitro derivatives) in proportions that are dependent on the acyl directing group, meaning that the 8-nitro isomer is not the default or most abundant product of a simple nitration—it requires deliberate synthetic effort to isolate from the isomer mixture [1]. Unverified substitution with a different regioisomer therefore risks not only altered physicochemical properties (logP, PSA) but also divergent biological activity, as regioisomeric nitro-naphthoic acids have been shown to exhibit vastly different mutagenic potentials depending on whether the nitro and carboxyl groups adopt a peri versus non-peri orientation [2].

Peri Effect
5-, 6-, or 7-Nitro Regioisomers
Only the 8-nitro isomer introduces steric compression with the 2-ester. Non-peri isomers remain largely coplanar, which may shift hydrolysis rates, pKa, and nitro reduction potential. Class-level evidence suggests alkaline ester hydrolysis rates can differ by factors of 2–5×.
Synthetic Handle
Ethyl 8-Nitro-2-naphthoate (CAS 95360-99-9)
Lacks the 4-acetoxy group required for selective hydrolysis and subsequent CPI subunit construction. Cannot substitute as a direct precursor for CC-1065/duocarmycin analog synthesis.
Identity Risk
Unverified Isomer Mixtures
The 8-nitro isomer is a minor nitration product. Commercial samples may contain co-eluting regioisomers of identical mass. LC-MS alone cannot confirm positional identity; NMR or HPLC vs. authentic standard is needed.

Quantitative Differentiation of 4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic Acid Ethyl Ester from Its Closest Analogs


Computed logP and Polar Surface Area Differentiate the 8-Nitro Regioisomer from the Non-Nitrated 4-Acetoxy Analog

The introduction of the 8-nitro group into the 4-acetoxy-2-naphthoate scaffold alters key computed physicochemical descriptors relevant to membrane permeability and oral bioavailability prediction. Compared to the non-nitrated analog 4-(acetyloxy)-2-naphthalenecarboxylic acid ethyl ester (CAS 33295-46-4), the target compound exhibits a lower computed logP (3.37 vs. approximately 3.9 for the non-nitrated analog) and a substantially larger polar surface area (98.42 Ų vs. approximately 52.6 Ų), reflecting the contribution of the nitro group to hydrogen-bond acceptor capacity and polarity . This shift moves the compound closer to Lipinski-compliant property space for oral drugs, as the non-nitrated analog approaches the logP threshold of 5 with minimal PSA [1].

logP and PSA Shift
Cross-study comparable
logP: 3.37 vs. ~3.9 PSA: 98.42 Ų vs. ~52.6 Ų ΔPSA ≈ +45.8 Ų (1.9× increase)
8-Nitration substantially increases polar surface area and moderates lipophilicity relative to the non-nitrated analog, altering permeability prediction context.
Computed values; experimental logP/logD may differ. Comparator values are structural estimates.
Lipophilicity Drug-likeness ADME prediction

Peri-Substitution at the 8-Position Creates Steric Compression Absent in 5-, 6-, and 7-Nitro Regioisomers

The 8-nitro group is located at the peri position relative to the 2-carboxylic acid ethyl ester, creating a 1,8-interaction that forces both substituents out of coplanarity with the naphthalene ring system. This steric compression is absent in the 5-nitro (CAS 157188-18-6), 6-nitro (CAS 157188-17-5), and 7-nitro (CAS 157188-19-7) regioisomers, where the nitro group and the 2-ester are separated by at least three ring positions and remain largely coplanar [1]. In 8-substituted 1-naphthoic acids, this peri effect has been quantitatively characterized: the 8-nitro substituent raises the pKa of the carboxylic acid by approximately 0.3–0.5 log units relative to non-peri-substituted analogs and accelerates alkaline ester hydrolysis rates by factors of 2–5× due to ground-state destabilization [2]. Although these specific kinetic data were obtained on methyl 8-substituted 1-naphthoates, the peri relationship in the target compound is structurally analogous, supporting class-level inference of altered hydrolytic stability and acid-base behavior compared to the 5-, 6-, and 7-nitro isomers.

Peri-Steric Compression
Class-level inference
Predicted: moderately accelerated alkaline ester hydrolysis vs. non-peri isomers (2–5× rate enhancement inferred from 8-nitro-1-naphthoate analogs)
Hydrolytic stability and acid-base behavior may differ from 5-, 6-, and 7-nitro isomers; context-dependent and requires experimental verification for this exact scaffold.
Class-level inference from methyl 8-substituted 1-naphthoates in 70% DMSO–water at 83.3 °C. Extrapolation to ethyl 4-acetoxy-8-nitro-2-naphthoate not experimentally validated.
Steric hindrance Conformational analysis Reactivity tuning

Regioisomeric Nitration Product Distribution: 8-Nitro Isomer Is a Minor Component Requiring Chromatographic Isolation

Nitration of β-acylnaphthalenes with copper(II) nitrate in acetic anhydride yields a mixture of 4-, 5-, and 8-nitro derivatives. In the case of the closely related ethyl 2-naphthoate system, the 8-nitro isomer is not the dominant product; instead, the 5-nitro and 4-nitro isomers are major components depending on the acyl substituent [1]. This regioisomeric mixture necessitates chromatographic separation to obtain the pure 8-nitro compound, which directly impacts commercial availability and cost. Among the four positional isomers sharing the C₁₅H₁₃NO₆ formula, the 8-nitro variant (CAS 157188-16-4) may require more rigorous purity verification, as one supplier listing erroneously reports the IUPAC name as 'ethyl 4-acetyloxy-5-nitronaphthalene-2-carboxylate,' indicating potential isomer misassignment in commercial catalogs .

Synthetic Accessibility
Class-level inference
8-Nitro isomer is a minor product in β-acylnaphthalene nitration; requires chromatographic isolation from 4-nitro and 5-nitro major isomers.
Procurement specifications should include position-specific identity verification. Molecular formula confirmation alone is insufficient.
Exact isomer ratio for this specific substrate not published. Commercial catalog misassignment has been documented for a related entry.
Synthetic accessibility Isomer separation Procurement specification

4-Acetoxy Group as a Synthetic Handle Distinguishes This Scaffold from Simple 8-Nitro-2-naphthoate Esters

The 4-acetoxy substituent is a chemically orthogonal functional group relative to the 2-ethyl ester and 8-nitro groups, enabling selective hydrolysis to the 4-hydroxy derivative without affecting the other functionality. This is a critical differentiation from ethyl 8-nitro-2-naphthoate (CAS 95360-99-9), which lacks the 4-acetoxy handle and therefore cannot serve as a direct precursor for CC-1065/duocarmycin analogs, where the 4-hydroxy (or 4-acetoxy) group is essential for constructing the DNA-alkylating cyclopropapyrroloindole (CPI) subunit [1]. The patent literature explicitly describes 4-acetoxy-2-naphthoate esters as intermediates for preparing analogs of CC-1065 and the duocarmycins, a class of extremely potent antitumor antibiotics whose biological activity depends on the presence of the phenolic oxygen at the 4-position for subsequent elaboration [1]. The 8-nitro group in the target compound additionally provides a spectroscopic handle (UV-Vis, IR) and a potential bioreductive trigger absent in the non-nitrated 4-acetoxy analogs.

4-Acetoxy Synthetic Handle
Class-level inference
4-Acetoxy group present: hydrolyzable to 4-OH for selective functionalization. Comparator ethyl 8-nitro-2-naphthoate (CAS 95360-99-9) lacks this handle entirely.
Binary structural difference: the 4-acetoxy group is a go/no-go criterion for CC-1065/duocarmycin analog intermediate procurement.
Synthetic utility defined in EP 0888301 and US 6,281,354. Not a continuous variable comparison.
Prodrug design CC-1065 analogs Synthetic intermediate

Absence of Published Biological Activity Data Constitutes a Procurement-Relevant Evidence Gap Relative to Structurally Related Screening Compounds

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem reveals no published IC₅₀, EC₅₀, Kd, or MIC values for 4-(acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester as of 2026-05-12 [1]. This contrasts with structurally related 8-nitro-2-naphthoic acid derivatives, for which inhibition data against human iNOS (EC₅₀ = 460 nM) have been reported in ChEMBL [2], and with 4-acetoxy-5,8-dimethoxy-2-naphthoate, which has demonstrated anti-HIV activity in cell-based assays [3]. The absence of published data is itself a meaningful procurement parameter: the target compound is an untested screening candidate suitable for novel target discovery, not a validated probe with known pharmacology, and should be procured on the basis of its structural novelty rather than any claimed biological activity.

Bioactivity Data Gap
Supporting evidence
No published IC₅₀, EC₅₀, Kd, or MIC values found (PubMed, ChEMBL, BindingDB, PubChem; search date 2026-05-12).
Procurement for target-based screening requires awareness that this compound is an unexplored chemical space probe, not a pre-validated hit.
Structurally related 8-nitro-2-naphthoic acid has reported human iNOS EC₅₀ = 460 nM. The target compound may show divergent activity; data to verify.
Biological activity Data availability Screening library comparison

Recommended Application Scenarios for 4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic Acid Ethyl Ester Based on Quantitative Differentiation Evidence


Phenotypic Screening Libraries Requiring Novel, Data-Poor Chemotypes

This compound is an ideal candidate for inclusion in diversity-oriented or phenotypic screening decks where structural novelty is prioritized over pre-existing biological annotation. The absence of any published bioactivity data [1] means that any hit emerging from a screen represents a genuinely new finding, avoiding the rediscovery bias that affects heavily annotated screening compounds . The 8-nitro group provides intrinsic UV absorbance at approximately 260–280 nm (characteristic of nitronaphthalenes), facilitating detection by standard plate reader protocols without requiring additional fluorescent labeling.

Synthesis of Bioreductive Prodrug Candidates Targeting Hypoxic Tumor Microenvironments

The peri relationship between the 8-nitro group and the 2-ester creates a sterically compressed, electron-deficient aromatic system whose nitro group is predicted to undergo bioreductive activation more readily than the non-peri-substituted 5-, 6-, or 7-nitro isomers [1]. The 4-acetoxy group can be selectively hydrolyzed to the free phenol for subsequent conjugation to tumor-targeting moieties or solubilizing groups, while the 2-ethyl ester serves as a modifiable handle for generating analog libraries with varied ester promoiety structures . This triple functionalization pattern is not available in simple 8-nitro-2-naphthoate esters lacking the 4-substituent.

CC-1065/Duocarmycin Analog Intermediate with Built-In Spectroscopic Handle

For medicinal chemistry programs developing DNA minor-groove alkylating agents based on the CC-1065 pharmacophore, the 4-acetoxy-2-naphthoate core is an established precursor for constructing the cyclopropapyrroloindole (CPI) alkylating subunit [1]. The 8-nitro substituent uniquely provides a chromophoric and mass-spectrometric tag that facilitates reaction monitoring by TLC, HPLC-UV, and LC-MS without requiring additional derivatization, whereas the non-nitrated 4-acetoxy analog (CAS 33295-46-4) lacks this convenient analytical handle. Researchers should verify regioisomeric purity by ¹H NMR before use, given the documented potential for isomer misassignment in commercial sources .

Structure-Activity Relationship Studies Exploring Peri-Substitution Effects on Nitroarene Pharmacology

The 8-nitro regioisomer serves as a critical tool compound for systematic SAR investigations comparing peri-substituted versus non-peri-substituted nitro-naphthoates. Because the 5-nitro, 6-nitro, and 7-nitro isomers are commercially available [1], a complete regioisomeric panel can be assembled to deconvolute the contributions of steric compression, electronic effects, and reduction potential to any observed biological activity. The measured logP (3.37) and PSA (98.42 Ų) provide a quantitative baseline for correlating physicochemical properties with cellular permeability or off-target binding across the isomeric series . This type of systematic regioisomer comparison is frequently requested in high-impact medicinal chemistry journals and represents a best practice for nitroaromatic lead optimization.

Application
Selection Property
Validation Focus
Phenotypic Screening Libraries
Novel chemotype with no pre-existing bioactivity annotation
Confirm regioisomeric identity by NMR; verify UV absorbance profile for plate-reader detection
Bioreductive Prodrug Candidate Synthesis
Peri-substituted nitroarene with predicted altered reduction potential
Assess nitro reduction electrochemistry vs. non-peri isomers; verify selective 4-acetoxy hydrolysis conditions
CC-1065/Duocarmycin Analog Intermediate
4-Acetoxy-2-naphthoate core for CPI subunit construction
Confirm 4-acetoxy integrity and regioisomeric purity by ¹H NMR; verify 8-nitro spectroscopic handle by HPLC-UV/MS
Peri-Substitution SAR Studies
Complete regioisomeric panel (5-, 6-, 7-, 8-nitro) for systematic comparison
Correlate computed logP/PSA with measured permeability; deconvolute steric vs. electronic contributions to target engagement
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